molecular formula C12H13N3O3 B12970520 Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Cat. No.: B12970520
M. Wt: 247.25 g/mol
InChI Key: GYKNXLVGAAVCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate typically involves the reaction of 4H-1,2,4-triazole with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced nitrogen atoms .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the target molecules . The compound can also interfere with cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can be compared with other triazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate

InChI

InChI=1S/C12H13N3O3/c1-2-17-12(16)7-18-11-5-3-4-10(6-11)15-8-13-14-9-15/h3-6,8-9H,2,7H2,1H3

InChI Key

GYKNXLVGAAVCHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)N2C=NN=C2

Origin of Product

United States

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